Product packaging for Acetaldehyde ethyl cis-3-hexenyl acetal(Cat. No.:CAS No. 28069-74-1)

Acetaldehyde ethyl cis-3-hexenyl acetal

Cat. No.: B1277387
CAS No.: 28069-74-1
M. Wt: 172.26 g/mol
InChI Key: PAEBAEDUARAOSG-SREVYHEPSA-N
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Description

Acetaldehyde ethyl cis-3-hexenyl acetal is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1277387 Acetaldehyde ethyl cis-3-hexenyl acetal CAS No. 28069-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-(1-ethoxyethoxy)hex-3-ene
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InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PAEBAEDUARAOSG-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047418
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
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Molecular Weight

172.26 g/mol
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Physical Description

colourless mobile liquid with a powerful, green, herbaceous odour
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.856
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

28069-74-1
Record name (3Z)-1-(1-Ethoxyethoxy)-3-hexene
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Record name Acetaldehyde ethyl (Z)-3-hexenyl acetal
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Record name 3-Hexene, 1-(1-ethoxyethoxy)-, (3Z)-
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Record name Acetaldehyde ethyl cis-3-hexenyl acetal
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Record name (Z)-1-(1-ethoxyethoxy)hex-3-ene
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Record name ACETALDEHYDE ETHYL (Z)-3-HEXENYL ACETAL
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Nomenclature and Chemical Classification of Acetaldehyde Ethyl Cis 3 Hexenyl Acetal

Conceptual Biogenesis of Acetaldehyde (B116499) Ethyl cis-3-Hexenyl Acetal (B89532)

The formation of Acetaldehyde ethyl cis-3-hexenyl acetal in nature is believed to occur through the enzymatic combination of its two precursor molecules: acetaldehyde and cis-3-hexenol.

The biogenesis of the precursors is well-established. cis-3-Hexenol is a well-known "green leaf volatile" (GLV) produced via the lipoxygenase (LOX) pathway pnas.orgmdpi.comnih.govnih.govsemanticscholar.org. This pathway is activated in plant tissues in response to damage. The process begins with the oxygenation of linolenic acid by the enzyme lipoxygenase to form 13-hydroperoxylinolenic acid. This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce cis-3-hexenal (B147320) google.comgoogle.comresearchgate.netuliege.be. Finally, the enzyme alcohol dehydrogenase (ADH) reduces cis-3-hexenal to cis-3-hexenol google.comgoogle.comresearchgate.net.

Acetaldehyde is a common volatile compound in plants, formed through several metabolic routes. These can include the catabolism of amino acids and the metabolism of ethanol (B145695) creative-proteomics.com.

The final step in the formation of this compound is the condensation of acetaldehyde and cis-3-hexenol. In chemical synthesis, this reaction is typically catalyzed by an acid.

While the specific enzyme responsible for the formation of this compound in plants has not been definitively identified, it is proposed that an enzyme with transferase or hydrolase activity could catalyze this reaction. In biological systems, the formation of acetal-like linkages, such as glycosidic bonds, is catalyzed by enzymes like glycosyltransferases. It is plausible that a similar type of enzyme could be responsible for the condensation of an aldehyde and an alcohol to form this specific acetal. The reaction likely proceeds via a hemiacetal intermediate. The acidic environment of the plant cell vacuole, where many volatile compounds are stored, could also play a role in facilitating this condensation non-enzymatically.

Synthetic Methodologies for Acetaldehyde Ethyl Cis 3 Hexenyl Acetal

Chemical Synthesis Approaches

The core of synthesizing Acetaldehyde (B116499) ethyl cis-3-hexenyl acetal (B89532) lies in the formation of a mixed acetal from acetaldehyde, ethanol (B145695), and cis-3-hexen-1-ol (B126655). This transformation can be approached through direct acetalization or transacetalization reactions.

The primary method for forming this acetal is the acid-catalyzed reaction between an aldehyde and alcohols. ymerdigital.com Acetalization is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol to form an acetal and water. nus.edu.sg In the synthesis of this specific mixed acetal, acetaldehyde reacts with one equivalent of ethanol and one equivalent of cis-3-hexen-1-ol.

The reaction proceeds in the presence of an acid catalyst. The mechanism involves the protonation of the acetaldehyde carbonyl group, making it more electrophilic. This is followed by the nucleophilic attack of the alcohols. To drive the chemical equilibrium towards the formation of the acetal product, the water generated as a byproduct must be removed from the reaction mixture. acs.orgtandfonline.com This is often accomplished using techniques like azeotropic distillation with a Dean-Stark apparatus. tandfonline.com

An alternative and common route is transacetalization. One documented preparation method for Acetaldehyde ethyl cis-3-hexenyl acetal starts with acetaldehyde diethyl acetal (also known simply as acetal) and reacts it with cis-3-hexen-1-ol in an acetal exchange reaction, again in the presence of an acid catalyst. chemicalbook.comjustia.com This approach can be advantageous as it avoids the direct handling of the highly volatile acetaldehyde.

A wide array of catalytic systems has been developed for acetalization, ranging from simple mineral acids to complex solid-state catalysts. The choice of catalyst depends on factors such as reaction scale, substrate sensitivity, and desired purity of the product. These systems can be broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysts: These are soluble in the reaction medium.

Protic and Mineral Acids : Traditional catalysts include dry HCl, sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (p-TsOH). acs.orgmdpi.com While effective, they can be corrosive and difficult to separate from the product mixture. acs.orgtandfonline.com

Lewis Acids : Compounds like zirconium tetrachloride (ZrCl₄) and copper(II) tetrafluoroborate (B81430) are efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.orgmdpi.com

Ionic Liquids (ILs) : Acidic ionic liquids have been used as catalysts, offering benefits such as high product yields and potential for catalyst recycling. mdpi.com

Heterogeneous Catalysts: These are solid-phase catalysts that are not soluble in the reaction medium, which simplifies their removal and recycling, a significant advantage for industrial processes. tandfonline.com

Acidic Resins : Macroporous ion-exchange resins with sulfonic acid groups (e.g., Amberlyst-15, Resin-D72) are widely used as they are effective, easily separable, reusable, and non-corrosive. tandfonline.com

Zeolites and Molecular Sieves : These materials can act as solid acid catalysts and also aid in removing water from the reaction. mdpi.com

Metal Complexes : Various transition metal complexes involving palladium (Pd), platinum (Pt), and rhodium (Rh) have been reported to catalyze acetal formation. tandfonline.com More recently, systems using less expensive metals, such as cobaloxime generated in situ from CoCl₂ and dimethylglyoxime, have proven highly efficient. mdpi.com

Table 1: Overview of Catalytic Systems for Acetal Synthesis
Catalyst TypeExamplesKey CharacteristicsReferences
Homogeneous (Protic Acids)H₂SO₄, p-Toluenesulfonic acid (p-TsOH)Effective, widely used, but can be corrosive and difficult to separate. acs.orgmdpi.com
Homogeneous (Lewis Acids)Zirconium tetrachloride (ZrCl₄), Copper(II) tetrafluoroborateHighly efficient and chemoselective under mild conditions. organic-chemistry.orgmdpi.com
Homogeneous (Ionic Liquids)Acid functional ILs with HSO₄⁻ anionHigh yields and potential for recyclability. mdpi.com
Heterogeneous (Acidic Resins)Amberlyst-15, Resin-D72Stable, reusable, non-corrosive, and easily separated from products. tandfonline.com
Heterogeneous (Metal Complexes)Cobaloxime, Palladium (Pd) complexesHigh efficiency, some systems use non-noble metals. tandfonline.commdpi.com

Industrial Production Routes and Scalability Considerations

Scaling acetal synthesis from the laboratory to an industrial level introduces several critical considerations. The primary challenge remains the efficient management of the reaction equilibrium. In large-scale reactors, the removal of the water byproduct is paramount to achieving high conversion rates and product yields. acs.orggoogle.com

Industrial production often favors the use of heterogeneous catalysts, such as acidic resins, due to their operational advantages. tandfonline.com These solid catalysts can be used in packed-bed reactors, simplifying the separation of the catalyst from the product stream and allowing for continuous processing. This avoids the complex and costly work-up procedures associated with homogeneous catalysts. tandfonline.com

To overcome equilibrium limitations, specialized industrial processes have been developed. One such technology is the Simulated Moving Bed Reactor (SMBR) . This system integrates the chemical reaction and the separation of products within a single unit. google.com In an SMBR process for acetal production, the aldehyde and alcohol reactants are fed into a series of columns packed with a solid acid catalyst that also acts as a selective adsorbent. google.com As the acetal and water are formed, the system simultaneously separates them, with the acetal being removed in one stream (raffinate) and the water in another (extract), thus continuously driving the reaction toward completion. google.com This integration of reaction and separation significantly enhances process efficiency, a key factor for scalable and economical industrial production. google.com

Stereoselective Synthesis Methodologies

The stereochemistry of this compound has two main components: the configuration of the double bond in the hexenyl group and the potential chirality at the acetal carbon.

The cis (or Z) configuration of the double bond is determined by the starting material, cis-3-hexen-1-ol, also known as leaf alcohol. wikipedia.org The synthesis process typically preserves this geometry.

The acetal carbon (the CH group bonded to two oxygen atoms) is a stereocenter if the two alkoxy groups are different, which is the case for this mixed acetal (one ethoxy group and one cis-3-hexenyloxy group). Therefore, the compound can exist as a racemic mixture of two enantiomers. Achieving stereoselectivity in its synthesis involves controlling the formation of this chiral center. General strategies for asymmetric acetalization can be applied:

Catalyst-Controlled Acetalization : This approach uses a chiral catalyst to influence the stereochemical outcome. Chiral Brønsted acids, such as chiral phosphoric acids, can control the stereoselectivity of the acetalization reaction by creating a chiral environment around the reactants. numberanalytics.commissouri.edu

Substrate-Controlled Acetalization : If one of the starting materials already contains a chiral center, it can direct the stereochemistry of the newly formed acetal carbon. numberanalytics.com This is not directly applicable to the synthesis from acetaldehyde, ethanol, and cis-3-hexen-1-ol, as they are all achiral.

Chiral Auxiliary-Mediated Acetalization : This method involves reacting the aldehyde with a chiral diol (a chiral auxiliary) to form a cyclic acetal. numberanalytics.comnii.ac.jp The stereocenters of the auxiliary then direct subsequent reactions. While more common for creating stereocenters adjacent to the acetal, the principles of using chiral templates are central to asymmetric synthesis involving acetals. nii.ac.jpacs.org

Table 2: Methodologies for Stereoselective Acetal Synthesis
MethodologyDescriptionKey Reagent/ComponentReferences
Catalyst-ControlledA chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.Chiral Brønsted acids (e.g., chiral phosphoric acids) numberanalytics.commissouri.edu
Substrate-ControlledAn existing stereocenter in the aldehyde or alcohol substrate directs the approach of the incoming nucleophile.Chiral aldehyde or alcohol numberanalytics.com
Auxiliary-ControlledThe aldehyde is first reacted with a chiral auxiliary (e.g., a C2-symmetric diol) to form a chiral acetal template that directs subsequent reactions.Chiral diols (e.g., (2R,4R)-2,4-pentanediol) numberanalytics.comnii.ac.jp

Analytical and Spectroscopic Characterization of Acetaldehyde Ethyl Cis 3 Hexenyl Acetal

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the qualitative identification and quantitative determination of a target compound. For a volatile substance like Acetaldehyde (B116499) ethyl cis-3-hexenyl acetal (B89532), gas chromatography is the predominant technique.

Gas chromatography (GC) is the industry-standard method for assessing the purity of Acetaldehyde ethyl cis-3-hexenyl acetal. Commercial specifications for this compound frequently cite purity levels, such as ">97.0% (GC)," indicating that this technique is used for quality control. researchgate.net The method is well-suited for this compound due to its volatility and thermal stability.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like acetals, as it offers high sensitivity and a wide linear range. nih.govnih.gov

While specific, proprietary analytical methods may vary between laboratories, a general GC-FID method for a compound of this nature would involve the parameters outlined in the table below.

Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Acetal Analysis

Parameter Typical Specification Purpose
Column Type Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) Provides high-resolution separation of volatile compounds.
Stationary Phase Nonpolar (e.g., Polydimethylsiloxane) or Mid-Polarity (e.g., 5% Phenyl Polysiloxane) Chosen based on the polarity of the analyte to achieve optimal separation from potential impurities.
Carrier Gas Helium or Hydrogen Inert mobile phase to carry the analyte through the column.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample upon injection.
Oven Program Isothermal or Temperature Gradient (e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 250 °C) Controls the elution of compounds by varying the column temperature over time.
Detector Flame Ionization Detector (FID) Provides a robust and sensitive signal for quantifiable analysis of organic compounds.

| Detector Temperature | 280 °C | Prevents condensation of the analyte as it exits the column. |

For volatile and thermally stable compounds like this compound, GC is overwhelmingly the method of choice. A review of scientific literature does not indicate the common use of other techniques, such as High-Performance Liquid Chromatography (HPLC), for the routine analysis of this specific acetal. HPLC is more typically applied to non-volatile or thermally sensitive molecules.

Spectroscopic Elucidation of Molecular Structure

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. While an experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure. The key functional groups are the acetal linkage, the cis-alkene double bond, and the alkyl C-H bonds.

The acetal group (C-O-C-O-C) is characterized by several strong and complex stretching vibrations in the fingerprint region of the spectrum, typically between 1200 cm⁻¹ and 1020 cm⁻¹. researchgate.netblogspot.com The cis-disubstituted carbon-carbon double bond gives rise to a C=C stretching vibration of weak to moderate intensity around 1660-1630 cm⁻¹. spectroscopyonline.comucalgary.ca The vinylic C-H bonds associated with the double bond produce a stretching absorption at a frequency just above 3000 cm⁻¹. orgchemboulder.com A key diagnostic band for cis substitution is the out-of-plane C-H bending vibration, which is expected to be a strong, broad band around 690 cm⁻¹. spectroscopyonline.com The various sp³-hybridized C-H bonds in the ethyl and hexenyl chains will produce strong stretching absorptions in the 2975-2850 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3100-3000 =C-H (vinylic) Stretch Medium
2975-2850 C-H (alkyl) Stretch Strong
1660-1630 C=C (cis-alkene) Stretch Weak to Medium
~1465 -CH₂- Bend (Scissoring) Medium
1200-1020 C-O-C-O-C (acetal) Asymmetric & Symmetric Stretches Strong, Multiple Bands

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule by providing information on the chemical environment of each carbon and hydrogen atom. Although experimental spectra for this compound are not widely published, a theoretical analysis of the expected ¹H and ¹³C NMR spectra serves to illustrate how the structure would be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The methine proton of the acetal group (-O-CH (CH₃)-O-) is expected to appear as a quartet in the δ 4.5–5.0 ppm region. The adjacent methyl group protons would appear as a doublet near δ 1.3 ppm. The two vinylic protons of the cis-alkene (-CH =CH -) would be found in the δ 5.3–5.6 ppm region with a characteristic small coupling constant (J) typical for a cis configuration. The protons of the ethoxy group and the hexenyl chain would appear in their expected upfield regions.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The acetal methine carbon (-O-C H(CH₃)-O-) would give a characteristic signal in the δ 95–105 ppm range. oregonstate.edu The two alkene carbons (-C H=C H-) would resonate in the δ 125–135 ppm region. The remaining signals for the methyl, methylene, and methoxy (B1213986) carbons would appear at higher field (more upfield), consistent with standard chemical shift values.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom(s) Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm)
Acetal Group
O-CH(CH₃)-O 4.5–5.0 (quartet) 95–105
O-CH(CH₃ )-O ~1.3 (doublet) 19–23
Ethoxy Group
-O-CH₂-CH₃ 3.4–3.7 (quartet) 60–65
-O-CH₂-CH₃ 1.1–1.3 (triplet) 14–16
cis-Hexenyl Group
-O-CH₂-CH₂- 3.3–3.6 (multiplet) 65–70
-O-CH₂-CH₂ - 2.2–2.5 (multiplet) 27–31
-CH=CH- 5.3–5.6 (multiplet) 125–135
=CH-CH₂-CH₃ 2.0–2.2 (multiplet) 20–24

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, often leading to the fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and deduce its structure.

The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook. researchgate.net The molecular ion (M⁺) peak at m/z 172, corresponding to the molecular weight of the compound (C₁₀H₂₀O₂), is expected but may be of very low abundance or absent, which is common for acetals. psu.edu The fragmentation is dominated by pathways that stabilize the resulting positive charge, primarily through cleavage of bonds adjacent to the oxygen atoms (α-cleavage).

The base peak (the most abundant ion) in the spectrum is observed at m/z 45. This fragment corresponds to the [CH₃CH-O-CH₂CH₃]⁺ ion, formed by the cleavage of the C-O bond of the hexenyl group. Another significant fragmentation pathway is the loss of an ethoxy radical (•OCH₂CH₃) to form an ion at m/z 127. The loss of the entire ethyl cis-3-hexenyl side chain would result in an ion at m/z 73 [CH₃CH-OH]⁺.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Structure Relative Intensity
45 [C₂H₅O]⁺ High (Often Base Peak)
55 [C₄H₇]⁺ Medium
73 [CH₃CH(OCH₂CH₃)]⁺ Medium
83 [C₆H₁₁]⁺ (cis-3-Hexenyl cation) Low to Medium
127 [M - OCH₂CH₃]⁺ Low

Data interpreted from the NIST Mass Spectrum Data Center. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and molecular vibrations of a substance. horiba.com By scattering monochromatic light from a laser source, a Raman spectrum is generated, which serves as a unique chemical fingerprint of the material being analyzed. horiba.comedinst.com While specific Raman spectra for this compound are not extensively documented in public literature, the expected spectral features can be inferred from the characteristic vibrational modes of its constituent functional groups: the acetal group, the ethyl group, and the cis-alkene bond.

The acetal functional group (C-O-C-O-C) gives rise to several characteristic bands. The stretching vibrations of the C-O bonds within the acetal linkage are typically observed in the fingerprint region of the Raman spectrum. s-a-s.org Symmetric and antisymmetric stretching modes of single C-O bonds generally appear in the range of 900-1150 cm⁻¹. researchgate.net The C-C backbone of the acetal and ethyl groups will also contribute to the spectrum in this region.

The cis-3-hexenyl moiety possesses a C=C double bond, which is expected to produce a distinct Raman band. The C=C stretching vibration for a cis-substituted alkene typically appears in the region of 1640-1660 cm⁻¹. researchgate.netspectroscopyonline.com This peak is a key indicator of the unsaturated portion of the molecule. Additionally, the C-H bonds associated with the double bond (vinylic hydrogens) give rise to stretching vibrations above 3000 cm⁻¹, distinguishing them from the C-H stretching of the saturated alkyl portions of the molecule, which appear just below 3000 cm⁻¹. spectroscopyonline.com

The aliphatic portions of the molecule, including the ethyl group and the hexenyl chain, will exhibit characteristic C-H stretching and bending vibrations. The C-H stretching modes are typically strong and appear in the 2800-3000 cm⁻¹ region. ustc.edu.cn Other vibrations, such as CH₂ and CH₃ bending (scissoring, wagging, twisting), contribute to a complex series of peaks in the 1300-1470 cm⁻¹ range.

Based on the analysis of its functional groups, the following table summarizes the predicted key Raman shifts for this compound.

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentAssociated Functional Group
~3020=C-H Stretchcis-Alkene
2850-2980C-H StretchAlkyl (Ethyl, Hexenyl)
~1655C=C Stretchcis-Alkene
1300-1470C-H Bending (Scissoring, Wagging)Alkyl (Ethyl, Hexenyl)
900-1150C-O-C StretchAcetal

These predicted shifts provide a basis for the identification and structural characterization of this compound using Raman spectroscopy, for instance, in quality control of fragrance and flavor mixtures. acs.org

Advanced Analytical Methodologies for Characterization in Complex Matrices

The detection and quantification of volatile flavor compounds like this compound in complex matrices such as beverages, food products, and fragrances require sophisticated analytical techniques that offer high sensitivity and selectivity. mdpi.comresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for this purpose, often enhanced by advanced sample preparation methods like headspace solid-phase microextraction (HS-SPME). nih.govdigitellinc.com

HS-SPME-GC-MS is a powerful, largely automated, and solvent-free methodology for the extraction and analysis of volatile and semi-volatile organic compounds from various sample types. researchgate.netsepscience.com This technique is particularly well-suited for identifying acetals and other flavor components in food and beverage products. emu.eenih.govnih.gov The process involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a heated and agitated sample vial. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. Following this extraction and concentration step, the fiber is transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and affinity for the GC column's stationary phase. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each component, allowing for positive identification and quantification.

A typical workflow for the analysis of this compound in a liquid matrix (e.g., a fruit beverage) using HS-SPME-GC-MS is outlined below.

StepDescriptionTypical Parameters
1. Sample PreparationA known volume or weight of the sample is placed into a headspace vial. An internal standard may be added for accurate quantification.5-10 mL of liquid sample in a 20 mL vial.
2. Incubation & ExtractionThe vial is heated and agitated to facilitate the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace for a set time.Temperature: 50-70°C; Time: 15-30 min; Agitation: 250 rpm.
3. Thermal DesorptionThe SPME fiber is inserted into the GC inlet to thermally desorb the trapped analytes onto the GC column.Inlet Temperature: 240-260°C; Time: 2-5 min; Splitless mode.
4. GC SeparationAnalytes are separated on a capillary column. The oven temperature is programmed to ramp up to elute compounds in order of volatility.Column: DB-5ms or similar; Carrier Gas: Helium; Oven Program: e.g., 40°C hold for 2 min, ramp 5°C/min to 250°C.
5. MS DetectionSeparated compounds are ionized (typically by electron ionization) and fragmented. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).Ionization Energy: 70 eV; Mass Range: m/z 40-400.
6. Data AnalysisCompound identification is performed by comparing the obtained mass spectrum with reference libraries (e.g., NIST). Quantification is achieved by integrating the area of specific ion peaks relative to an internal standard.Software: GC-MS data analysis software.

This methodology provides the necessary sensitivity to detect trace amounts of flavor compounds and the selectivity to distinguish them from other components in the matrix, making it an indispensable tool for quality control and authenticity assessment in the food and fragrance industries. researchgate.netnih.gov

Biochemical Pathways and Transformations of Acetaldehyde Ethyl Cis 3 Hexenyl Acetal

Hydrolytic Mechanisms

The primary transformation of Acetaldehyde (B116499) ethyl cis-3-hexenyl acetal (B89532) within a biological system is expected to be its hydrolysis. This reaction involves the cleavage of the acetal bonds by water.

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The in vivo environment of the stomach is highly acidic, providing the necessary conditions for the acid-catalyzed hydrolysis of Acetaldehyde ethyl cis-3-hexenyl acetal.

The mechanism for the acid-catalyzed hydrolysis of an acetal involves a series of steps. Initially, one of the oxygen atoms of the acetal is protonated by an acid, converting the alkoxy group into a good leaving group (an alcohol). The leaving group then departs, forming a resonance-stabilized carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion yields a hemiacetal and regenerates the acid catalyst. This process is repeated for the second alkoxy group, ultimately leading to the formation of an aldehyde (in this case, acetaldehyde) and two alcohol molecules (ethanol and cis-3-hexenol).

This acid-catalyzed hydrolysis is a well-established chemical principle and is the expected primary degradation pathway for this compound in the acidic environment of the stomach.

While specific kinetic data for the hydrolysis of this compound in simulated biological fluids are not extensively documented in publicly available literature, the rate of hydrolysis can be inferred from the general behavior of acetals under varying pH conditions.

The hydrolysis of acetals is highly dependent on pH. In the highly acidic environment of simulated gastric fluid (typically pH 1.5-3.5), the hydrolysis of this compound is expected to be rapid. The low pH facilitates the protonation of the acetal oxygen atoms, which is the rate-determining step in the hydrolysis reaction.

The following table illustrates the expected relative rates of hydrolysis in these simulated environments.

Simulated Biological FluidTypical pH RangeExpected Rate of Hydrolysis of this compound
Gastric Fluid1.5 - 3.5Rapid
Intestinal Fluid6.0 - 7.4Slow to Negligible

This table is based on the general principles of acetal chemistry.

Metabolic Fates of Hydrolysis Products

Following hydrolysis, the resulting products—acetaldehyde, ethanol (B145695), and cis-3-hexenol—are absorbed and enter their respective metabolic pathways.

Acetaldehyde is a highly reactive and toxic compound that is rapidly metabolized in the body, primarily in the liver. The main enzyme responsible for its detoxification is aldehyde dehydrogenase (ALDH).

ALDH catalyzes the oxidation of acetaldehyde to acetate (B1210297). This reaction requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) which is reduced to NADH. The acetate produced is then converted to acetyl-CoA, which can enter the citric acid cycle for energy production or be used in the synthesis of fatty acids and cholesterol.

Due to its toxicity, the efficient conversion of acetaldehyde to acetate is crucial. Genetic variations in the ALDH enzyme can lead to differences in the rate of acetaldehyde metabolism among individuals.

Ethanol is primarily metabolized in the liver through several pathways. The main pathway involves the enzyme alcohol dehydrogenase (ADH), which oxidizes ethanol to acetaldehyde. wikipedia.org This reaction also requires NAD+ as a cofactor. wikipedia.org

A secondary pathway for ethanol metabolism is the microsomal ethanol-oxidizing system (MEOS), which involves the cytochrome P450 enzyme CYP2E1. This pathway becomes more significant at higher blood alcohol concentrations.

The acetaldehyde produced from ethanol metabolism then enters the pathway described in the previous section, where it is converted to acetate by ALDH.

cis-3-Hexenol, also known as leaf alcohol, is a six-carbon unsaturated alcohol. nih.gov In nature, it is one of the "green leaf volatiles" released by plants upon tissue damage. foreverest.net Its formation in plants involves the lipoxygenase pathway, where linolenic and linoleic acids are converted to cis-3-hexenal (B147320), which is then reduced to cis-3-hexenol by alcohol dehydrogenase. foreverest.netgoogle.com

Once ingested by mammals, cis-3-hexenol, as a primary alcohol, is expected to be metabolized through oxidation. The initial step would likely be its oxidation to the corresponding aldehyde, cis-3-hexenal, catalyzed by alcohol dehydrogenase. Subsequently, cis-3-hexenal would be further oxidized to cis-3-hexenoic acid by aldehyde dehydrogenase. This acid could then be further metabolized through pathways of fatty acid oxidation.

Another potential metabolic route for cis-3-hexenol is conjugation. For instance, in plants, cis-3-hexenol can be converted to cis-3-hexenyl acetate. hmdb.ca In mammals, similar conjugation reactions, such as glucuronidation or sulfation, could occur, facilitating its excretion.

The following table summarizes the key enzymes and products in the metabolism of the hydrolysis products of this compound.

Hydrolysis ProductPrimary Metabolizing Enzyme(s)Key Metabolic Product(s)
AcetaldehydeAldehyde Dehydrogenase (ALDH)Acetate
EthanolAlcohol Dehydrogenase (ADH), CYP2E1Acetaldehyde
cis-3-HexenolAlcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)cis-3-Hexenal, cis-3-Hexenoic Acid

This table outlines the primary expected metabolic pathways.

Enzymatic Biotransformations Beyond Simple Hydrolysis

While specific data on this compound is limited, the broader field of biocatalysis offers insights into plausible, albeit currently theoretical, enzymatic modifications of this molecule. Enzymes such as lipases, oxidoreductases, and hydratases could potentially catalyze reactions at the acetal functional group or the carbon-carbon double bond of the cis-3-hexenyl moiety.

Potential Non-Hydrolytic Enzymatic Reactions:

Transacetalization: Lipases, known for their versatility, could potentially catalyze transacetalization reactions in the presence of other alcohols. This would result in the exchange of the ethyl group for a different alkyl group, thereby creating a new acetal with a modified aroma profile. For instance, in a hypothetical reaction catalyzed by an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB) in the presence of butanol, the ethyl group could be substituted by a butyl group.

Epoxidation and Oxidation: The double bond in the cis-3-hexenyl group is a potential site for enzymatic oxidation. Lipase-catalyzed epoxidation, often achieved using a peracid generated in situ, could convert the double bond into an epoxide. Furthermore, other oxidoreductases could potentially hydroxylate the allylic position of the double bond. These modifications would significantly alter the chemical structure and sensory properties of the original acetal.

Reduction/Hydration: Enzymes could also act on the double bond through reduction to a saturated alkyl chain or through hydration to introduce a hydroxyl group. Such transformations would lead to derivatives with different volatilities and aroma characteristics.

Challenges and Future Research:

The primary challenge in documenting these biotransformations is the lack of specific research focused on this compound. Most studies on related GLVs concentrate on the interconversion of aldehydes, alcohols, and esters, rather than the modification of acetals derived from them.

Future research could focus on screening a variety of enzymes, including commercially available lipases and oxidoreductases, for their activity on this specific acetal. Detailed studies elucidating the reaction products, determining conversion rates, and optimizing reaction conditions would be necessary to fully explore the potential of biocatalysis in modifying this valuable flavor and fragrance compound.

Research in Flavor and Fragrance Science of Acetaldehyde Ethyl Cis 3 Hexenyl Acetal

Olfactory and Gustatory Characterization

The sensory profile of Acetaldehyde (B116499) ethyl cis-3-hexenyl acetal (B89532) has been thoroughly examined to define its unique odor and flavor characteristics.

Quantitative and Qualitative Sensory Evaluation Methods

The sensory properties of flavor compounds like Acetaldehyde ethyl cis-3-hexenyl acetal are evaluated using both qualitative and quantitative methods. These evaluations are typically conducted by trained panelists who can identify and rate the intensity of specific sensory attributes. foodresearchlab.com

Quantitative Descriptive Analysis (QDA) is a common quantitative method used in the food industry. youtube.com With QDA, a panel of trained individuals evaluates the sensory attributes of a product and rates the intensity of each attribute on a numerical scale. youtube.com The resulting data can be statistically analyzed to create a detailed sensory profile, or "fingerprint," of the compound. This allows for objective comparisons between different substances or formulations. youtube.com

These methods are crucial for understanding how a compound like this compound will be perceived when used in food and fragrance applications. The evaluation is often conducted by smelling the compound in a diluted solution, for instance at 10% in dipropylene glycol, to fully appreciate its aromatic nuances. thegoodscentscompany.com

Odor Descriptors (e.g., Green, Herbaceous-Vegetable, Leafy, Earthy, Horseradish)

This compound is widely recognized for its powerful and complex green aroma. zeon.co.jpchemicalbook.com Its olfactory profile is multi-faceted, with several key descriptors consistently used to characterize its scent. The most prominent of these is a strong "green" note, often described as reminiscent of freshly cut leaves or grass. thegoodscentscompany.comzeon.co.jp

Odor DescriptorDescriptionSource Index
GreenThe primary and most dominant aromatic note, reminiscent of fresh leaves and cut grass. thegoodscentscompany.comzeon.co.jpchemicalbook.comchemicalbull.com
Herbaceous-VegetableSuggests the scent of fresh herbs and green garden vegetables. thegoodscentscompany.comzeon.co.jp
LeafyA specific type of green note that strongly evokes the smell of plant leaves. thegoodscentscompany.com
EarthyAn underlying note that adds a natural, soil-like depth to the aroma. thegoodscentscompany.com
HorseradishA pungent, sharp note that contributes to the compound's powerful character.

Flavor Descriptors (e.g., Green, Fruity, Vegetable, Grassy, Musty, Radish)

When tasted, this compound presents a flavor profile that mirrors its aromatic complexity. The taste is predominantly "green," consistent with its odor. thegoodscentscompany.comchemicalbull.com This is often accompanied by a "fruity" nuance, which adds a layer of complexity to its taste. thegoodscentscompany.comchemicalbull.com

The "vegetable" and "grassy" notes are also prominent in its flavor profile, reinforcing the fresh, natural character of the compound. thegoodscentscompany.com Some tasters have also identified a "musty" or "radish-like" quality, particularly at certain concentrations. thegoodscentscompany.com These descriptors highlight the compound's ability to contribute a range of green and vegetative notes to food products. At a concentration of 1 ppm, its taste has been described as dry, green, and rindy with a fruity finish, and having slightly buttery and mushroom-like nuances with metallic hints. chemicalbook.com

Flavor DescriptorDescriptionSource Index
GreenA dominant, fresh taste that aligns with its primary odor. thegoodscentscompany.comchemicalbull.com
FruityA subtle to moderate note that adds a hint of ripeness and sweetness. thegoodscentscompany.comchemicalbull.com
VegetableA flavor reminiscent of fresh, green vegetables. thegoodscentscompany.com
GrassyA taste that evokes the flavor of fresh-cut grass. thegoodscentscompany.com
MustyAn earthy, slightly damp flavor note. thegoodscentscompany.com
RadishA peppery, slightly pungent vegetable note. thegoodscentscompany.com

Contribution to Aroma Profiles in Complex Food Systems

This compound plays a notable role in shaping the aroma profiles of various foods, particularly in conveying a sense of naturalness and freshness.

Role in Natural Food Flavor Signatures

As a "green leaf volatile" (GLV), this compound is part of a class of substances that are widely distributed in the plant kingdom and are responsible for the characteristic green, leafy, and grassy aromas of fresh plant materials. These compounds are often released when plant tissues are damaged, such as during ripening or processing. The inclusion of this compound in flavor formulations can, therefore, enhance the perception of naturalness and authenticity in a wide range of food products. It is often used to impart natural green top notes in fruity flavors, with a particular reminiscence of tropical fruits. zeon.co.jp

Impact on Perceptions of Ripeness and Freshness in Agricultural Products

The strong "green" and "grassy" characteristics of this compound have a significant impact on the consumer's perception of ripeness and freshness in agricultural products. thegoodscentscompany.com In many fruits and vegetables, a higher concentration of green leaf volatiles is associated with the early stages of ripening. As the fruit matures, the concentration of these green notes often decreases, while the concentration of fruity and sweet aromas increases.

Consequently, the presence of this compound can signal a lack of full ripeness or a "just-picked" freshness. Its aroma is strongly associated with the concept of naturalness and the outdoors, which can positively influence consumer perception of a product's quality and freshness. The use of this compound in flavor compositions can help to create or enhance a sense of freshness in processed foods, mimicking the sensory experience of consuming fresh, unprocessed agricultural products. This is particularly valuable in products where a fresh, green character is a desirable attribute.

Advanced Flavor and Fragrance Formulation Science

The incorporation of this compound into flavor and fragrance compositions requires a nuanced understanding of its behavior, both alone and in concert with other aromatic ingredients. Its distinct green, herbaceous, and slightly fruity character makes it a versatile component for a variety of applications.

Formulation Strategies in Fragrance Compositions

This compound is primarily utilized as a top note ingredient in fragrance formulations. Its powerful and diffusive green character is employed to impart a natural and fresh lift to a wide array of perfume types. Commonly known as Leaf Acetal, it is a typical material for composing green top notes. nih.gov Formulation strategies often involve its use in floral fragrances, including shampoos, soaps, and detergents, as well as in mossy or citrus perfumes. nih.gov

In fine fragrances, it can be used to introduce a crisp, leafy accord, reminiscent of freshly cut grass or crushed leaves. For instance, in floral compositions such as lily-of-the-valley or hyacinth, it can enhance the natural green facets of the flowers. A patent for a perfume composition demonstrates its use in a rose damascena-tone floral base, where it contributed freshness with a natural green tone, broad diffusibility, and good retainability. googleapis.com Similarly, its incorporation into a white peach fruit fragrant composition enhanced the natural tone and fresh sweet taste of the peach. googleapis.com

The table below outlines common fragrance applications and the strategic role of this compound within them.

Fragrance CategoryFormulation StrategyDesired Olfactory Effect
Floral Incorporation as a top note to enhance naturalness.Adds a dewy, green element to white florals like jasmine and lily.
Fruity Used to create a realistic, unripe fruit nuance.Provides a crisp, green apple or pear skin character.
Citrus Blended to add complexity and a modern green twist.Lifts and modernizes traditional citrus colognes.
Chypre/Woody Employed to introduce a fresh, natural outdoor element.Evokes a sense of damp earth, crushed leaves, and green moss.

Synergistic Effects with Other Aroma Chemicals in Mixtures

The true artistry in fragrance formulation lies in the synergistic interplay between different aroma chemicals. This compound is known to exhibit enhanced or modified olfactory profiles when combined with other specific ingredients. A notable example is its combination with Aldehyde C-7 (Heptanal), which is characterized by its sweet, floral, and fruity notes. When blended, these two compounds can enhance the complexity and depth of a fragrance formulation, making it suitable for high-end products. nih.gov

The interaction is not merely additive; the green sharpness of the acetal can cut through the fatty and aldehydic notes of the Heptanal, resulting in a more vibrant and multifaceted accord. This synergy is particularly effective in creating realistic fruit and floral fragrances where a balance of green, sweet, and floral elements is crucial.

The following table details observed synergistic effects with other aroma chemicals:

Aroma ChemicalOdor Profile of ChemicalCombined Olfactory Effect with this compound
Aldehyde C-7 (Heptanal) Fatty, green, citrusEnhanced complexity and depth, creating a more sophisticated green-fruity note. nih.gov
cis-3-Hexenol (Leaf Alcohol) Sharp, green, grassyAmplified and more naturalistic "cut grass" effect with increased tenacity.
Ionones (e.g., alpha-Isomethyl ionone) Powdery, violet, woodyA "wet" violet leaf accord, where the green note becomes more petalous and less sharp.
Hedione® (Methyl dihydrojasmonate) Light, floral, jasmine, citrusA blooming jasmine effect, with the green note providing a natural, leafy backdrop.

Stability Considerations in Varied Formulated Products

The stability of any fragrance ingredient is a critical factor in its application, particularly in products with varying chemical compositions and pH levels. This compound, like other acetals, is susceptible to hydrolysis under acidic conditions. Research and supplier data consistently indicate that it is fairly stable in alkaline environments but unstable in acidic conditions where the pH is lower than 5. thegoodscentscompany.com

This pH sensitivity is a key consideration for its use in different consumer product bases. The acid-catalyzed hydrolysis of acetals proceeds via the formation of a resonance-stabilized carboxonium ion, which is the rate-determining step. nih.govresearchgate.net The presence of acid facilitates the cleavage of the acetal back to its constituent aldehyde and alcohol.

The stability of this compound in various product matrices is summarized below:

Product TypeTypical pH RangeStability of this compoundFormulation Consideration
Bar Soap 9.0 - 10.0HighGenerally stable and suitable for use.
Liquid Detergent 7.0 - 9.0GoodPerforms well in most formulations.
Shampoo 4.5 - 6.5Moderate to LowPotential for degradation over time, especially at the lower end of the pH range.
Acidic Cleaners 2.0 - 4.0LowNot recommended due to rapid hydrolysis.
Fine Fragrance (Alcohol-based) 5.5 - 7.0Generally GoodStable in typical hydroalcoholic solutions.

Chemoreception and Olfactory Mechanism Research

The study of how this compound is perceived by the olfactory system involves complex interactions at the molecular level. While specific research on this compound is limited, general principles of chemoreception and structure-odor relationships can provide a framework for understanding its perception.

Odorant-Receptor Interactions and Ligand Binding

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are a large family of G protein-coupled receptors (GPCRs). nih.gov The interaction between an odorant and an OR is not a simple lock-and-key mechanism; rather, a single odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants, creating a combinatorial code that the brain interprets as a specific scent. researchgate.net

The process of identifying the specific ORs that respond to a particular odorant is known as deorphanization. nih.govresearchgate.net While many ORs remain "orphans" with unknown ligands, research is ongoing to map these interactions. For "green" notes like cis-3-Hexen-1-ol (B126655), a structurally related compound, computational docking studies have been performed to model its interaction with specific olfactory receptors, such as OR2W1. nih.gov These studies help to predict the binding modes and affinities between ligands and receptors. Given the structural similarities, it is plausible that this compound interacts with a subset of the same receptors that recognize other C6 green-note compounds.

The binding of an odorant to an OR is thought to occur within a binding pocket formed by the transmembrane domains of the receptor. The specific amino acid residues within this pocket determine the selectivity and affinity of the receptor for different odorants. researchgate.net For this compound, the key structural features likely involved in receptor binding would be the cis-double bond, the length of the carbon chain, and the acetal functional group.

Relationship Between Molecular Complexity and Perceptual Attributes

The relationship between a molecule's structure and its perceived odor is a central focus of fragrance chemistry. For green notes, the presence of a six-carbon chain and a double bond at the cis-3 position is a common structural motif associated with the perception of a fresh, grassy scent.

The complexity of this compound, being an acetal of cis-3-hexenol and acetaldehyde, contributes to its unique perceptual attributes. While cis-3-hexenol itself has a sharp, intense green odor, the formation of the acetal modifies this profile. The resulting molecule has a more complex odor described as green, vegetative, musty, and radish-like with a raw, fruity nuance. thegoodscentscompany.com

The table below compares the structural features and perceptual attributes of this compound with related C6 "green" molecules.

Compound NameChemical StructureKey Structural FeaturesPerceptual Attributes
cis-3-Hexenol C6H12OC6 chain, cis-3 double bond, primary alcoholSharp, intense green, cut grass
cis-3-Hexenal (B147320) C6H10OC6 chain, cis-3 double bond, aldehydePungent, green, leafy, slightly fatty
This compound C10H20O2Acetal of cis-3-hexenol and acetaldehydePowerful green, herbaceous, vegetable, oily, fruity nuance thegoodscentscompany.com

The addition of the ethyl acetal group to the cis-3-hexenol backbone increases the molecular weight and changes the polarity and shape of the molecule. These changes influence how the molecule interacts with olfactory receptors, leading to a more complex and nuanced odor perception compared to its simpler C6 precursors. The increased molecular complexity likely allows for interactions with a wider or different array of olfactory receptors, resulting in the perception of additional vegetable, musty, and fruity notes.

Advanced Research Applications of Acetaldehyde Ethyl Cis 3 Hexenyl Acetal

Pharmacological Research and Development Potential

The exploration of volatile organic compounds (VOCs) for therapeutic purposes is a growing area of interest. However, specific research into the pharmacological potential of Acetaldehyde (B116499) ethyl cis-3-hexenyl acetal (B89532) is not extensively documented in publicly available scientific literature. The following sections discuss the theoretical potential based on related research into similar compounds.

Investigation as a Modulator in Neurological Research (e.g., Sedatives, Anesthetics)

Currently, there is no direct scientific evidence to suggest that Acetaldehyde ethyl cis-3-hexenyl acetal has been investigated as a modulator in neurological research, such as for sedative or anesthetic properties. Volatile anesthetics are a well-established class of drugs, but they typically consist of halogenated hydrocarbons and nitrous oxide, which have different chemical structures and mechanisms of action. openanesthesia.orglitfl.com These agents are thought to enhance inhibitory receptors and suppress excitatory transmission in the central nervous system. openanesthesia.org

While some fragrance molecules and essential oils have been studied for their calming and sedative effects, this research has not specifically included this compound. researchgate.net The neurological effects of "green odors," such as those produced by cis-3-hexen-1-ol (B126655), have been noted to have stress-relieving qualities, but this does not extend to sedative or anesthetic applications. researchgate.net

Exploration in Research Models for Pain and Anxiety Modulation

There is a lack of specific research exploring this compound in research models for pain and anxiety modulation. However, the broader field of aromatherapy and the study of "green" scents suggest a potential avenue for future investigation. The scent of green notes is often associated with feelings of freshness and nature, which can have a psychologically soothing effect. lussocollective.com.auahmedalmaghribi.com

Studies on other essential oils and their components have demonstrated anxiolytic-like effects in animal models. nih.gov For instance, the inhalation of green tea aroma has been shown to have antioxidant effects and suppress stress in mice. nih.gov While these findings are not directly applicable to this compound, they provide a basis for hypothesizing that pleasant, nature-associated scents could be explored for their potential to modulate anxiety.

Material Science and Product Formulation Beyond Flavor and Fragrance

The integration of volatile compounds into various materials to impart specific functionalities is an active area of research. While the direct application of this compound in these areas is not well-documented, the general principles and technologies could potentially be applied to this compound.

Integration in Polymer and Coating Technologies

There is no specific research detailing the integration of this compound into polymer and coating technologies. However, the encapsulation of fragrances within polymeric nanoparticles is a known technique to mediate their release and prolong the perception of the scent. acs.org Acetal resins, a family of polymers derived from formaldehyde, are known for their strength and chemical resistance and are used in a variety of high-performance applications. xometry.comcurbellplastics.com

Theoretically, a fragrance molecule like this compound could be incorporated into polymer matrices to create materials with long-lasting scent properties. plastemart.com This could be achieved through microencapsulation or by creating covalent bonds that release the fragrance under specific conditions, such as changes in pH or temperature. acs.orgchinesechemsoc.org

Application in Deodorant Formulations and Malodor Abatement Studies

While this compound is used as a fragrance in many consumer products, including deodorants, its specific application in malodor abatement studies is not detailed in the available literature. Malodor counteractant technologies often utilize fragrance materials that can effectively block or neutralize unpleasant odors. google.comgoogle.com

A patent for a malodor counteractant composition mentions the use of low molecular weight acetals to help block odors. google.com Although this patent does not specifically name this compound, it suggests that acetals as a class of compounds have potential in this application. Further research would be needed to determine the efficacy of this specific compound in neutralizing malodors.

Exploration in Textile and Packaging Materials Research

The exploration of this compound in textile and packaging materials research is not specifically documented. However, the development of "active packaging" and functional textiles that incorporate volatile compounds is a significant area of research. frontiersin.org In food packaging, volatile compounds can be used to extend shelf-life and improve the condition of the packaged food. nih.govmdpi.com

Fragrances can be infused into textiles using technologies like microencapsulation to create scented fabrics. fibre2fashion.comresearchgate.net This approach protects the volatile compounds and allows for a controlled, long-lasting release of the scent. fibre2fashion.com Similarly, incorporating fragrance molecules into packaging materials can provide a pleasant aroma upon opening. nih.gov While these technologies exist, their specific application with this compound has not been reported.

Chemo-sensory Modulation Research

Research into how flavor and fragrance molecules like this compound interact with sensory receptors is a burgeoning field. Such studies are crucial for understanding the mechanisms of taste and smell, and for the development of novel sensory experiences.

TRPM8 Receptor Modulation Studies for Cooling Effects

The Transient Receptor Potential Melastatin 8 (TRPM8) is a key ion channel in the sensory nervous system responsible for the perception of cold and cooling sensations. It is activated by cold temperatures as well as chemical agonists.

Currently, there are no specific studies available in the public scientific literature that investigate the interaction between this compound and the TRPM8 receptor. Therefore, no data exists to confirm or deny its potential as a cooling agent through this pathway. Research in this area would typically involve in-vitro assays using cell lines expressing the TRPM8 receptor to measure any activation or modulation in the presence of the compound.

Broader Chemical Perception Investigations and Related Receptor Systems

The perception of flavor and aroma is a complex process involving multiple sensory receptors beyond TRPM8. This includes a vast array of olfactory receptors for smell and various taste receptors.

While the sensory profile of this compound is described as green, herbaceous, and oily, detailed investigations into its specific interactions with the full spectrum of human olfactory and gustatory receptors are not documented. Such research would aim to create a comprehensive profile of its receptor activation patterns, which could reveal nuances in its sensory perception and potential for flavor and fragrance modulation.

Research AreaStatus of this compound
TRPM8 Modulation No publicly available studies.
Olfactory Receptor Interaction General sensory profile known, but specific receptor interaction data is not available.
Gustatory Receptor Interaction No publicly available studies.

Crystallization Studies for Solid Form Generation

Crystallization studies are fundamental in materials science and chemistry for obtaining pure, stable solid forms of compounds. This is important for handling, storage, and formulation.

There is no information available in the searched scientific literature regarding the crystallization or solid form generation of this compound. The compound is typically supplied and used in its liquid form. Research in this area would involve exploring various solvents, temperatures, and techniques to induce crystallization and then characterizing the resulting solid form using methods like X-ray diffraction to understand its crystal structure.

Regulatory Frameworks and Scientific Assessments for Acetaldehyde Ethyl Cis 3 Hexenyl Acetal

The use of Acetaldehyde (B116499) ethyl cis-3-hexenyl acetal (B89532) as a flavoring and fragrance ingredient is subject to rigorous evaluation and regulation by international and national bodies. These organizations assess the compound's safety to establish standards for its application in consumer products.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems for synthesizing acetaldehyde ethyl cis-3-hexenyl acetal, and how do reaction conditions influence yield and selectivity?

  • The compound can be synthesized via acetalization reactions between acetaldehyde and cis-3-hexen-1-ol in the presence of ethanol. Catalytic methods involving acid catalysts (e.g., sulfuric acid or ion-exchange resins) are common. Reaction parameters such as temperature (25–60°C), solvent polarity, and molar ratios of reactants significantly affect yields. For instance, ethanol as a solvent may enhance miscibility but could also promote side reactions like transacetalization .

Q. How can gas chromatography-mass spectrometry (GC/MS) be optimized to detect and quantify this compound in complex matrices like wines or spirits?

  • Use polar capillary columns (e.g., DB-WAX) to resolve volatile acetals from co-eluting esters and alcohols. Internal standards like 4-methyl-2-pentanol improve quantification. Sample preparation should minimize evaporation losses by adding acetaldehyde derivatives last and using cold trapping . Calibration curves should account for matrix effects, as demonstrated in studies on wine volatiles .

Q. What are the key challenges in isolating acetaldehyde ethyl cis-3-hexenyl acetal from natural sources, and what purification techniques are effective?

  • The compound’s low natural abundance (e.g., in grape brandy or rum) necessitates enrichment via liquid-liquid extraction or solid-phase microextraction (SPME). Distillation under reduced pressure can isolate the acetal, while preparative GC or HPLC with UV detection (210–230 nm) achieves high purity. Confirmation requires spectral matching with reference standards .

Advanced Research Questions

Q. How can contradictions in reported GC/MS retention indices (RIs) for this compound be resolved across different laboratories?

  • Discrepancies arise from column type, temperature programming, and instrument calibration. To harmonize data, use certified reference materials (e.g., NIST libraries) and report RIs relative to alkane standards. Collaborative interlaboratory studies, as seen in spirit analysis protocols , can establish reproducibility thresholds (±5 RI units) .

Q. What mechanistic insights explain the stability of acetaldehyde ethyl cis-3-hexenyl acetal under acidic vs. alkaline conditions?

  • The acetal’s stability is pH-dependent: acidic conditions hydrolyze it back to acetaldehyde and cis-3-hexenol via protonation of the ether oxygen. Alkaline conditions are less disruptive but may induce oxidation of the cis-3-hexenyl moiety. Kinetic studies using NMR or FT-IR can track degradation pathways and activation energies .

Q. How does the stereochemistry of the cis-3-hexenyl group influence the compound’s flavor profile and receptor interactions?

  • The cis configuration enhances green, leafy aroma notes by fitting into olfactory receptor pockets more effectively than the trans isomer. Structure-activity relationship (SAR) studies using odor threshold tests and molecular docking simulations reveal that the double bond position and ether linkage are critical for binding to OR1A1 receptors .

Q. What advanced statistical methods are suitable for analyzing the compound’s role in multivariate flavor datasets?

  • Principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) can correlate its concentration with sensory descriptors (e.g., "fresh" or "fruity"). ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant variations across samples, as shown in wine volatile studies . Machine learning models (e.g., random forests) improve predictive accuracy for flavor contribution .

Methodological Resources

  • Synthesis : Refer to protocols for ethanol-derived acetals in catalytic systems .
  • Analysis : Follow OIV-MA-BS-14 guidelines for spirit volatiles and NIST/EPA spectral libraries .
  • Toxicity Screening : Utilize EPA’s Endocrine Disruptor Screening Program frameworks for in vitro assays .

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Acetaldehyde ethyl cis-3-hexenyl acetal
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Acetaldehyde ethyl cis-3-hexenyl acetal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.